molecular formula C9H9BrO3 B15046574 (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid

(R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid

Cat. No.: B15046574
M. Wt: 245.07 g/mol
InChI Key: OFYPQDRVYPCUPM-MRVPVSSYSA-N
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Description

®-3-(3-Bromophenyl)-2-hydroxypropionic acid is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropionic acid moiety. The presence of the chiral center makes it an important molecule for studying stereochemistry and enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3-Bromophenyl)-2-hydroxypropionic acid typically involves the following steps:

    Bromination: The starting material, phenylpropionic acid, undergoes bromination to introduce the bromine atom at the meta position of the phenyl ring.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxy group at the alpha position of the propionic acid moiety.

    Chiral Resolution: The racemic mixture obtained from the above steps is resolved using chiral catalysts or chiral chromatography to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-3-(3-Bromophenyl)-2-hydroxypropionic acid may involve large-scale bromination and hydroxylation reactions, followed by efficient chiral resolution techniques to ensure high enantiomeric purity.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of phenylpropionic acid.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 3-(3-bromophenyl)-2-oxopropionic acid or 3-(3-bromophenyl)-2-carboxypropionic acid.

    Reduction: Formation of phenylpropionic acid.

    Substitution: Formation of 3-(3-substituted phenyl)-2-hydroxypropionic acid derivatives.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Studied for its stereochemical properties and enantioselective reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
  • Studied for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the synthesis of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(3-Bromophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • (S)-3-(3-Bromophenyl)-2-hydroxypropionic acid
  • 3-(4-Bromophenyl)-2-hydroxypropionic acid
  • 3-(3-Chlorophenyl)-2-hydroxypropionic acid

Comparison:

    Chirality: The ®-enantiomer is compared with the (S)-enantiomer to study enantioselective properties.

    Substituent Effects: The position and nature of the halogen substituent (bromine vs. chlorine) can significantly influence the compound’s reactivity and biological activity.

    Unique Properties: ®-3-(3-Bromophenyl)-2-hydroxypropionic acid is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(2R)-3-(3-bromophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1

InChI Key

OFYPQDRVYPCUPM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)O

Origin of Product

United States

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